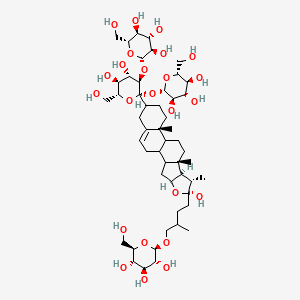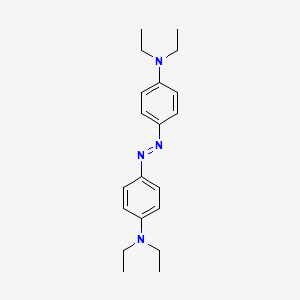
4,4'-Bis-diathylamino-azobenzol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-bis(diethylamino)azobenzene, is an organic compound characterized by the presence of two diethylamino groups attached to the azobenzene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. The azobenzene core allows for photoisomerization, making it a valuable compound in photochemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis(diethylamino)azobenzene typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The subsequent coupling reaction with diethylamine yields the desired azobenzene compound.
Industrial Production Methods
Industrial production of 4,4’-bis(diethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(diethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives.
Applications De Recherche Scientifique
4,4’-Bis(diethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.
Mécanisme D'action
The mechanism of action of 4,4’-bis(diethylamino)azobenzene primarily involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, influencing its interaction with other molecules and materials. The diethylamino groups enhance the compound’s solubility and reactivity, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)benzophenone: Contains a benzophenone core instead of an azobenzene core.
4,4’-Bis(dipyrrolidin-1-yl)azobenzene: Substituted with pyrrolidine groups.
Uniqueness
4,4’-Bis(diethylamino)azobenzene is unique due to its specific combination of diethylamino groups and azobenzene core, which provides distinct photochemical properties and reactivity. The diethylamino groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
89039-04-3 |
|---|---|
Formule moléculaire |
C20H28N4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
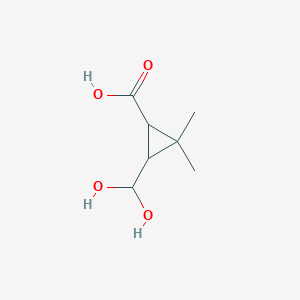

![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
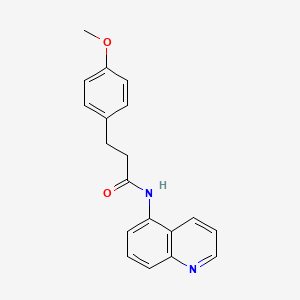


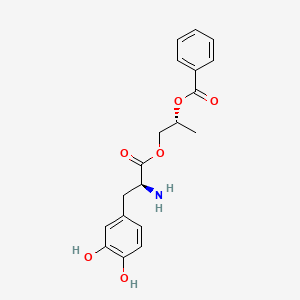
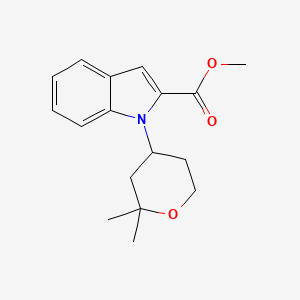
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)



